Cas no 939968-60-2 (3-Fluoro-4-nitrophenylboronic acid, pinacol ester)

3-Fluoro-4-nitrophenylboronic acid, pinacol ester structure
939968-60-2 structure
Nome del prodotto:3-Fluoro-4-nitrophenylboronic acid, pinacol ester
Numero CAS:939968-60-2
MF:C12H15BFNO4
MW:267.061207056046
MDL:MFCD12026073
CID:857382
PubChem ID:46739531

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-FLUORO-4-NITROPHENYLBORONIC ACID, PINACOL ESTER
    • 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • B-4965
    • 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 939968-60-2
    • SY025524
    • Z1258930123
    • MOKWUYKZXFBLKR-UHFFFAOYSA-N
    • 3-Fluoro-4-nitrophenylboronic acid pinacol ester
    • EN300-1716820
    • AKOS022173348
    • SCHEMBL59736
    • MFCD12026073
    • DTXSID20675133
    • 3-Fluoro-4-nitrobenzeneboronic acid pinacol ester
    • 3-Fluoro-4-nitrophenylboronic acid,pinacol ester
    • BS-29795
    • 3-Fluoro-4-nitrophenylboronic acid, pinacol ester
    • MDL: MFCD12026073
    • Inchi: 1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(15(16)17)9(14)7-8/h5-7H,1-4H3
    • Chiave InChI: MOKWUYKZXFBLKR-UHFFFAOYSA-N
    • Sorrisi: [O-][N+](C1C(F)=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)=O

Proprietà calcolate

  • Massa esatta: 267.10800
  • Massa monoisotopica: 267.1078163g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 355
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 64.3Ų

Proprietà sperimentali

  • PSA: 64.28000
  • LogP: 2.55630

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
F594978-250mg
3-Fluoro-4-nitrophenylboronic acid, pinacol ester
939968-60-2
250mg
$167.00 2023-05-18
Enamine
EN300-1716820-1.0g
2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
939968-60-2 95%
1.0g
$280.0 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-310835A-1g
3-Fluoro-4-nitrophenylboronic acid, pinacol ester,
939968-60-2
1g
¥4513.00 2023-09-05
Enamine
EN300-1716820-0.25g
2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
939968-60-2 95%
0.25g
$139.0 2023-09-20
TRC
F594978-50mg
3-Fluoro-4-nitrophenylboronic acid, pinacol ester
939968-60-2
50mg
$69.00 2023-05-18
Alichem
A019120014-1g
2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
939968-60-2 95%
1g
$475.20 2023-08-31
TRC
F594978-25mg
3-Fluoro-4-nitrophenylboronic acid, pinacol ester
939968-60-2
25mg
$64.00 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F188434-5g
3-Fluoro-4-nitrophenylboronic acid, pinacol ester
939968-60-2 96%
5g
¥3548.90 2023-09-02
eNovation Chemicals LLC
Y1106703-5g
2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
939968-60-2 95%
5g
$930 2024-07-23
SHENG KE LU SI SHENG WU JI SHU
sc-310835-250 mg
3-Fluoro-4-nitrophenylboronic acid, pinacol ester,
939968-60-2
250MG
¥2,219.00 2023-07-11

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, 80 °C
Riferimento
Preparation of hydrazone compound having (hetero)aryl group at terminal amine group for treating tau protein-associated disease
, Korea, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  18 h, 100 °C; 100 °C → rt
Riferimento
Novel imidazothiazoles and imidazoxazoles as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammatory and proliferative diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: tert-Butyl nitrite Catalysts: Benzoyl peroxide Solvents: Acetonitrile ;  4 h, rt
Riferimento
Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions
Qiu, Di; Wang, Shuai; Tang, Shengbo; Meng, He; Jin, Liang; et al, Journal of Organic Chemistry, 2014, 79(5), 1979-1988

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  1 h, rt → 100 °C
Riferimento
Benzothiazol-6-ylacetic acid derivatives as anti-HIV agents and their preparation and use for treating an HIV infection
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
Riferimento
FGFR2 inhibitor, preparation method, and pharmaceutical application
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 90 °C
Riferimento
Preparation of quinazoline and pyrido[3,4-d]pyrimidine derivatives as protein kinase inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Palladium diacetate ,  Palladium chloride Solvents: Dichloromethane ,  1,2-Dimethoxyethane ;  14 h, 100 °C
Riferimento
Preparation of heterocyclic compounds as cyclin-dependent protein kinase inhibitors for prophylactic and therapeutic treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
Riferimento
Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
Riferimento
Preparation of urea compounds as STING inhibitor
, China, , ,

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Raw materials

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:939968-60-2)3-Fluoro-4-nitrophenylboronic acid, pinacol ester
A859601
Purezza:99%
Quantità:5g
Prezzo ($):185.0